molecular formula C20H18N6O2S B2775432 3-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895117-07-4

3-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B2775432
CAS No.: 895117-07-4
M. Wt: 406.46
InChI Key: UFPDKGFWWHEZGG-UHFFFAOYSA-N
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Description

3-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
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Properties

IUPAC Name

3-methoxy-N-[3-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-12-6-4-8-15(10-12)26-13(2)17(23-25-26)18-21-20(29-24-18)22-19(27)14-7-5-9-16(11-14)28-3/h4-11H,1-3H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPDKGFWWHEZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide (CAS No. 895117-07-4) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N6O2S, with a molecular weight of 406.46 g/mol. Its structure features a benzamide core modified with a triazole and thiadiazole moiety, which are known to influence biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various triazole derivatives, suggesting that modifications in the triazole structure can enhance antibacterial activity. For example:

  • In vitro studies have shown that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • The presence of bulky hydrophobic groups in the structure has been linked to increased potency against bacterial strains .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively:

  • Case studies have demonstrated that certain triazole-containing compounds induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • A specific study indicated that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in disease processes:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with triazole rings have been shown to possess significant AChE inhibitory activity. For instance, certain derivatives exhibited IC50 values lower than 50 μM, indicating strong inhibition .
  • Butyrylcholinesterase (BuChE) Inhibition : Some synthesized triazole hybrids showed even greater selectivity for BuChE over AChE, making them potential candidates for treating neurodegenerative diseases .

Research Findings

Biological ActivityReferenceFindings
Antibacterial Significant activity against MRSA and other strains with MIC values ranging from 12.5 to 25 μg/mL.
Anticancer Induced apoptosis in various cancer cell lines; effective in vivo tumor growth inhibition.
AChE Inhibition IC50 values < 50 μM for several derivatives; potential for Alzheimer's treatment.
BuChE Inhibition Selective inhibitors with IC50 values as low as 0.13 µM; higher selectivity index than existing drugs.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a study evaluated its cytotoxicity against Hep3B (hepatocellular carcinoma) and A549 (lung cancer) cell lines using the MTT assay. The results indicated significant cell viability reduction at varying concentrations, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazole derivatives are known for their effectiveness against fungal infections. Research indicates that compounds with similar triazole moieties exhibit antifungal properties, making this compound a candidate for further investigation in treating fungal diseases .

Anti-inflammatory Effects

The incorporation of thiadiazole and triazole rings in the compound's structure may contribute to anti-inflammatory effects. Compounds with similar frameworks have been reported to exhibit significant anti-inflammatory activity, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Pesticidal Activity

The compound's structural features may impart pesticidal properties. Research into related thiadiazole and triazole compounds has demonstrated efficacy as agrochemicals, particularly in controlling pests and diseases in crops. The dual-action mechanism of targeting both insects and fungi positions this compound as a potential candidate for agricultural use .

Case Studies

StudyApplicationFindings
Cytotoxicity Study AnticancerSignificant reduction in cell viability in Hep3B and A549 cell lines at concentrations of 25-400 μM .
Antimicrobial Evaluation AntifungalSimilar triazole compounds demonstrated antifungal activity; further studies needed for this compound .
Pesticidal Research AgrochemicalRelated compounds showed effectiveness against pests; potential for development as an agricultural pesticide .

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